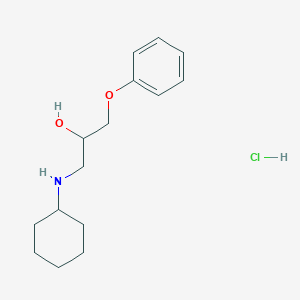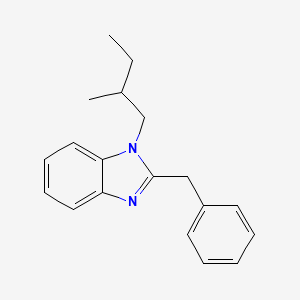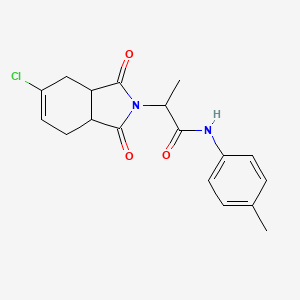![molecular formula C23H26N4O3 B4084792 N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B4084792.png)
N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]butanamide
Vue d'ensemble
Description
N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]butanamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. MLN8054 has shown promising results in preclinical studies as an anticancer agent, making it a potential candidate for further research and development.
Mécanisme D'action
N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]butanamide targets the Aurora A kinase, which is overexpressed in many types of cancer. Aurora A kinase plays a crucial role in cell division, and its overexpression can lead to abnormal cell division and tumor formation. This compound inhibits the activity of Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the formation of microtubules, which are essential for cell division.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of histone H3, a marker of mitosis, in cancer cells. This compound has also been found to induce the formation of abnormal mitotic spindles, leading to cell cycle arrest and apoptosis. In addition, this compound has been found to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]butanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a useful tool for studying the Aurora A kinase pathway. This compound has also been found to have good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations, such as its specificity for Aurora A kinase, which may limit its efficacy in certain types of cancer. In addition, this compound has not been extensively studied in clinical trials, and its safety and toxicity profile are not well established.
Orientations Futures
There are several future directions for research on N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]butanamide. One area of interest is the development of this compound as a therapeutic agent for cancer. Further preclinical studies are needed to evaluate its efficacy and safety in vivo, and clinical trials are needed to determine its potential as a cancer treatment. Another area of interest is the development of this compound as a tool for studying the Aurora A kinase pathway. This compound can be modified to improve its specificity and potency, making it a useful tool for studying the role of Aurora A kinase in cancer and other diseases. Finally, this compound can be used as a lead compound for the development of other small molecule inhibitors that target the Aurora A kinase pathway.
Applications De Recherche Scientifique
N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]butanamide has been extensively studied in preclinical models of cancer and has shown promising results. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, this compound has been found to enhance the efficacy of other anticancer agents, such as taxanes and gemcitabine.
Propriétés
IUPAC Name |
N-[5-(4-methoxyphthalazin-1-yl)-2-morpholin-4-ylphenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-3-6-21(28)24-19-15-16(9-10-20(19)27-11-13-30-14-12-27)22-17-7-4-5-8-18(17)23(29-2)26-25-22/h4-5,7-10,15H,3,6,11-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSGYBHCSIOYBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-cyclopropyl-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4084727.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4084729.png)

![ethyl 5'-[(2-phenoxypropanoyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B4084738.png)
![5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine](/img/structure/B4084743.png)
![2,4-dichloro-N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4084762.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4084768.png)

![dimethyl 3-[2-(4-methoxyphenyl)vinyl]-2-methyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate](/img/structure/B4084783.png)
![6-amino-4-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4084784.png)
![3-(benzyloxy)-N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B4084789.png)

![4-{3-hydroxy-2-oxo-3-[2-oxo-2-(2-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B4084803.png)
